N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Overview
Description
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H20BNO4S and its molecular weight is 297.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide Boronic acids and their esters, such as this compound, are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
The mode of action of This compound involves its interaction with its targets through a process known as transmetalation . This process occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by This compound Boronic acids and their esters are often involved in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The pharmacokinetics of This compound It’s important to note that these compounds are only marginally stable in water .
Result of Action
The molecular and cellular effects of This compound The compound’s interaction with its targets through transmetalation could result in the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of This compound can be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters, which is considerably accelerated at physiological pH .
Biological Activity
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound with significant potential in medicinal chemistry. Its unique structure combines a sulfonamide moiety with a dioxaborolane group, which may contribute to its biological activities. This article explores the biological activity of this compound based on current research findings.
- Chemical Formula : C14H22BNO2
- CAS Number : 1454653-59-8
- Molecular Weight : 247.15 g/mol
- Purity : Typically >97%
Property | Value |
---|---|
Appearance | Solid |
Storage Temperature | 2-8°C |
Hazard Statements | H315, H319, H335 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, related pyrimidine-based compounds have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentrations (MIC) ranging from 4–8 μg/mL .
Anticancer Potential
The compound is hypothesized to possess anticancer properties due to its structural similarity to known anticancer agents. In vitro studies on related compounds indicate significant inhibition of cell proliferation in various cancer cell lines. For example:
- IC50 Values :
These findings suggest that the compound may selectively target cancer cells while sparing normal cells.
The proposed mechanism of action for this compound involves the inhibition of key cellular pathways responsible for proliferation and survival in cancer cells. This includes the modulation of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis .
Study on Anticancer Activity
A notable study evaluated the efficacy of similar compounds in inhibiting lung metastasis in a mouse model. The results demonstrated a significant reduction in metastatic nodules following treatment with the compound over a period of 30 days .
Properties
IUPAC Name |
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)10-7-6-8-11(9-10)20(16,17)15-5/h6-9,15H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIPTCFKYOTDME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725919 | |
Record name | N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10725919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1293987-69-5 | |
Record name | N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10725919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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